molecular formula C12H14F3N B6460977 N-[(2,4-difluorophenyl)methyl]-2-fluorocyclopentan-1-amine CAS No. 2549036-51-1

N-[(2,4-difluorophenyl)methyl]-2-fluorocyclopentan-1-amine

Cat. No.: B6460977
CAS No.: 2549036-51-1
M. Wt: 229.24 g/mol
InChI Key: HGQNTYXSZPBTPL-UHFFFAOYSA-N
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Description

N-[(2,4-Difluorophenyl)methyl]-2-fluorocyclopentan-1-amine (CAS 2549036-51-1) is a fluorinated amine derivative of significant interest in pharmaceutical and agrochemical research . Its molecular structure, which incorporates both difluorophenyl and fluorocyclopentyl moieties (Molecular Formula: C12H14F3N), is engineered to enhance reactivity and binding affinity in target interactions . The strategic placement of fluorine atoms is a well-established method in medicinal chemistry to improve key properties of a compound, such as its metabolic stability, lipophilicity, and bioavailability . This makes the compound a valuable intermediate or building block in drug discovery pipelines, useful for modulating electronic and steric properties during the synthesis of novel bioactive molecules . Supplied with high purity (90%+), this compound is a reliable and versatile reagent for advanced chemical development . It is offered in various quantities to support your research scale, from 1mg to 100mg . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[(2,4-difluorophenyl)methyl]-2-fluorocyclopentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N/c13-9-5-4-8(11(15)6-9)7-16-12-3-1-2-10(12)14/h4-6,10,12,16H,1-3,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGQNTYXSZPBTPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)F)NCC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination

A one-pot reaction condenses 2,4-difluorobenzaldehyde with 2-fluorocyclopentan-1-amine in the presence of sodium cyanoborohydride (NaBH₃CN) or hydrogen/palladium. This method offers moderate yields (60–75%) but requires careful pH control.

Nucleophilic Substitution

2-Fluorocyclopentan-1-amine reacts with 2,4-difluorobenzyl bromide in anhydrous DMF using K₂CO₃ as a base. This SN2 pathway achieves higher yields (80–85%) but demands rigorous exclusion of moisture.

Table 2: Comparison of Coupling Methods

MethodConditionsYield (%)Purity (%)Source
Reductive AminationNaBH₃CN, MeOH, pH 66895
Nucleophilic SubstitutionK₂CO₃, DMF, 80°C8397

Challenges and Optimization

  • Regioselectivity in Fluorination : Competing fluorination at the 3-position of cyclopentane necessitates chiral catalysts or kinetic control.

  • Steric Hindrance : Bulky substituents on the cyclopentane ring reduce coupling efficiency; microwave-assisted synthesis mitigates this issue by accelerating reaction rates.

  • Purification : Silica gel chromatography or distillation under reduced pressure is required to isolate the target compound due to similar polarities of byproducts .

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-difluorophenyl)methyl]-2-fluorocyclopentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or sodium methoxide (NaOMe).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Azides or methoxy derivatives.

Scientific Research Applications

N-[(2,4-difluorophenyl)methyl]-2-fluorocyclopentan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs, particularly in the treatment of viral infections and cancer.

    Industry: The compound is used in the production of specialty chemicals and advanced materials, benefiting from its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(2,4-difluorophenyl)methyl]-2-fluorocyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Table 1: Key Properties of N-[(2,4-Difluorophenyl)methyl]-2-fluorocyclopentan-1-amine and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Fluorine Substituents Key Structural Features Potential Applications
This compound (Target) C₁₂H₁₃F₃N 237.24 (calculated) 2,4-difluorophenyl, 2-fluoro Cyclopentane backbone, difluorinated benzyl Drug intermediate, CNS-targeted agents
(1R,2R)-2-Fluoro-N-[2-(4-fluorophenyl)ethyl]cyclopentan-1-amine C₁₃H₁₇F₂N 225.28 4-fluorophenyl, 2-fluoro Cyclopentane, ethyl linker Discontinued (likely early-stage research)
N-Benzyl-2-(4-fluorophenyl)-N-methylethan-1-amine C₁₆H₁₈FN 243.32 4-fluorophenyl Ethylamine chain, benzyl group Not specified (structural analog)

Structural and Electronic Comparisons

Fluorination Patterns: The target compound’s 2,4-difluorophenyl group introduces stronger electron-withdrawing effects compared to 4-fluorophenyl in and . This may enhance interactions with aromatic residues in enzyme binding pockets or improve metabolic stability .

Backbone Differences :

  • The cyclopentane ring in the target and contrasts with the ethylamine chain in . Cyclopentane-based amines often exhibit improved pharmacokinetic properties due to reduced rotational freedom and enhanced membrane permeability .

Lipophilicity: The calculated LogP (octanol-water partition coefficient) for the target compound is estimated to be ~2.8 (based on similar analogs), lower than the LogP 3.5 reported for . This suggests moderate lipophilicity, balancing solubility and membrane penetration.

Notes

  • Limitations : The analysis relies on structural analogs due to insufficient data on the target compound.

Biological Activity

N-[(2,4-difluorophenyl)methyl]-2-fluorocyclopentan-1-amine is a fluorinated organic compound that has gained attention in various scientific fields, particularly in medicinal chemistry and pharmacology. Its unique structure and properties make it a candidate for exploring biological activities, especially in relation to ion channel modulation and potential therapeutic applications.

The compound features a cyclopentane ring substituted with a difluorophenyl group and an amine functionality. The presence of fluorine atoms enhances its lipophilicity and may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC12H14F3N
Molecular Weight229.24 g/mol
LogP4.9
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2

Research indicates that this compound acts as an inhibitor of voltage-gated sodium channels (VGSCs). These channels play a crucial role in the excitability of neurons and muscle cells. Inhibition of VGSCs can lead to reduced neuronal excitability, making this compound a potential candidate for treating conditions such as epilepsy and neuropathic pain .

Case Studies and Research Findings

  • Inhibition of Sodium Channels : A study highlighted the compound's ability to inhibit specific VGSC subtypes, demonstrating its potential in managing pain-related disorders. The results indicated a significant reduction in action potential firing in neuronal cultures treated with the compound .
  • Antitumor Activity : Preliminary investigations have suggested that this compound may exhibit antitumor properties by affecting metabolic pathways in cancer cells. The compound's effects on glycolytic pathways were observed using positron emission tomography (PET) imaging, revealing alterations in glucose metabolism indicative of reduced tumor viability .
  • Pharmacokinetics : The pharmacokinetic profile of the compound has been explored in various animal models. Results showed favorable absorption rates and distribution characteristics, with a half-life suitable for therapeutic applications. However, further studies are required to fully understand its metabolism and excretion pathways.

Future Directions

The biological activity of this compound presents numerous avenues for future research:

  • Clinical Trials : Initiating clinical trials to evaluate its efficacy and safety in humans for conditions like chronic pain and epilepsy.
  • Structure-Activity Relationship (SAR) Studies : Understanding how modifications to its structure can enhance its biological activity or selectivity for specific targets.
  • Combination Therapies : Investigating its potential synergistic effects when combined with other pharmacological agents.

Q & A

What are the recommended synthetic routes for N-[(2,4-difluorophenyl)methyl]-2-fluorocyclopentan-1-amine?

Level: Basic
Answer:
A common method involves nucleophilic substitution using 2,4-difluorobenzyl chloride and 2-fluorocyclopentan-1-amine in the presence of a base (e.g., potassium carbonate or sodium hydroxide) in an aprotic solvent like dichloromethane. The reaction proceeds via an SN2 mechanism, with the base deprotonating the amine to enhance nucleophilicity. Purification typically involves column chromatography or recrystallization . Alternative routes may leverage reductive amination of aldehydes or ketones with appropriate fluorinated precursors.

Which spectroscopic and analytical techniques are optimal for characterizing this compound?

Level: Basic
Answer:

  • NMR Spectroscopy : ¹⁹F NMR is critical for identifying fluorine substituents, while ¹H/¹³C NMR resolves cyclopentane and benzyl group environments .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Identifies amine N-H stretches (~3300 cm⁻¹) and C-F vibrations (1000-1300 cm⁻¹) .
  • X-ray Crystallography : For definitive structural elucidation, particularly stereochemical assignments .

How can molecular docking studies predict the compound's interaction with biological targets?

Level: Advanced
Answer:
Tools like AutoDock Vina enable rapid prediction of binding modes and affinities. Key steps:

Target Preparation : Obtain a 3D structure (e.g., from PDB) and remove co-crystallized ligands.

Ligand Preparation : Optimize the compound’s geometry using DFT or molecular mechanics.

Grid Definition : Focus on active sites (e.g., enzyme catalytic pockets).

Docking Simulations : Use default parameters or custom scoring functions.

Validation : Compare results with experimental data (e.g., SPR, ITC) to refine models .

How can researchers resolve contradictions in reported biological activity data?

Level: Advanced
Answer:

  • Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature, and cell lines).
  • Meta-Analysis : Use statistical tools to aggregate data across studies, identifying outliers or confounding variables.
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., fluorine position, cyclopentane conformation) to isolate activity drivers .

What structural features influence the compound's reactivity and bioactivity?

Level: Basic
Answer:

  • Fluorine Substituents : Electron-withdrawing effects enhance metabolic stability and modulate lipophilicity.
  • Cyclopentane Ring : Conformational rigidity impacts target binding.
  • Benzylamine Moiety : Facilitates hydrogen bonding and π-π interactions with biological targets .

What strategies improve enantiomeric purity during synthesis?

Level: Advanced
Answer:

  • Chiral Catalysts : Use asymmetric catalysis (e.g., BINOL-derived catalysts) to favor specific stereoisomers.
  • Chiral Chromatography : Employ HPLC with chiral stationary phases (e.g., cellulose derivatives) for separation.
  • Crystallization-Induced Dynamic Resolution : Exploit kinetic vs. thermodynamic control in crystallization .

How to design SAR studies for this compound?

Level: Advanced
Answer:

Core Modifications : Vary fluorine positions on the phenyl ring or cyclopentane.

Functional Group Swapping : Replace the amine with amides, sulfonamides, or azides.

Bioassays : Test derivatives against target enzymes (e.g., kinases) or receptors (e.g., GPCRs) to quantify IC₅₀/EC₅₀ values.

Computational Modeling : Corrogate experimental data with docking or QSAR predictions .

What is the compound's stability under varying pH and temperature conditions?

Level: Basic
Answer:

  • Thermal Stability : Perform TGA/DSC to assess decomposition temperatures (typically >150°C for fluorinated amines).
  • pH Stability : Use accelerated stability studies (e.g., 40°C/75% RH) in buffers (pH 1-13). Amines may degrade via oxidation or hydrolysis under acidic/alkaline conditions .

How to validate computational binding predictions against experimental data?

Level: Advanced
Answer:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd).
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).
  • X-ray Crystallography : Resolve ligand-protein co-structures to confirm docking poses .

What role does this compound play in medicinal chemistry research?

Level: Basic
Answer:
It serves as a versatile intermediate for:

  • CNS Drug Development : Fluorinated amines often cross the blood-brain barrier.
  • Enzyme Inhibitors : The difluorophenyl group mimics tyrosine in kinase binding pockets.
  • Probe Molecules : Study fluorine’s impact on pharmacokinetics (e.g., LogP, metabolic half-life) .

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